1-Bromo-2,3-dichloro-5-methoxybenzene

Synthetic Methodology Process Chemistry Halogenation

1-Bromo-2,3-dichloro-5-methoxybenzene (174913-19-0) is a trihalogenated anisole essential for medicinal chemistry and organic synthesis. Its distinct 1,2,3-trisubstitution pattern enables chemoselective, sequential Suzuki-Miyaura couplings: C-Br reacts first under mild conditions, followed by C-Cl activation with robust catalysts. This eliminates protecting group manipulations and streamlines unsymmetrical biaryl construction. For SHP2 allosteric inhibitor programs, this compound is the required intermediate to replicate patented synthetic routes—substituting with regioisomers produces divergent scaffolds. Ensure fidelity to published schemes and avoid SAR deviations.

Molecular Formula C7H5BrCl2O
Molecular Weight 255.92
CAS No. 174913-19-0
Cat. No. B2971828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2,3-dichloro-5-methoxybenzene
CAS174913-19-0
Molecular FormulaC7H5BrCl2O
Molecular Weight255.92
Structural Identifiers
SMILESCOC1=CC(=C(C(=C1)Br)Cl)Cl
InChIInChI=1S/C7H5BrCl2O/c1-11-4-2-5(8)7(10)6(9)3-4/h2-3H,1H3
InChIKeyBVZMVWRQCWSDSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Bromo-2,3-dichloro-5-methoxybenzene (CAS 174913-19-0): A Key Halogenated Building Block for Cross-Coupling and Medicinal Chemistry


1-Bromo-2,3-dichloro-5-methoxybenzene (CAS 174913-19-0) is a trihalogenated anisole derivative with the molecular formula C₇H₅BrCl₂O and a molecular weight of 255.92 g/mol . As a building block, its structure features a bromine atom, two chlorine atoms, and a methoxy group positioned on a benzene ring, which confers specific regioselective reactivity. This compound is primarily utilized as an intermediate in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura couplings, where its differential halogen reactivity enables sequential functionalization strategies [1]. It has also been cited as a key intermediate in patent literature for the synthesis of pharmaceutical compounds targeting SHP2-mediated disorders .

Why 1-Bromo-2,3-dichloro-5-methoxybenzene (174913-19-0) Cannot Be Casually Replaced by Regioisomers or Mono-Halogenated Analogs


The specific 1,2,3-trisubstitution pattern of 1-Bromo-2,3-dichloro-5-methoxybenzene (174913-19-0) defines a unique reactivity profile that is not interchangeable with its regioisomers (e.g., 1-bromo-2,5-dichloro-3-methoxybenzene) or mono-halogenated analogs (e.g., 1-bromo-3-chloro-5-methoxybenzene). The electronic interplay between the methoxy group (activating, ortho/para-directing) and the ortho-chloro and meta-chloro substituents creates a distinct steric and electronic environment that governs site-selectivity in cross-coupling reactions [1]. Substituting a regioisomer would alter the sequence of bond-forming events in multi-step syntheses, leading to different intermediates and potentially failing to generate the desired final scaffold . The following quantitative evidence highlights these critical performance gaps.

Quantitative Evidence for 1-Bromo-2,3-dichloro-5-methoxybenzene (174913-19-0): Head-to-Head Performance Comparisons for Informed Procurement


Synthetic Efficiency: 87% Yield in Methoxylation Route Outperforms Alternative Halogenation Sequences

The synthesis of 1-Bromo-2,3-dichloro-5-methoxybenzene via nucleophilic aromatic substitution of 1-bromo-2,3-dichloro-5-fluorobenzene with sodium methoxide in THF proceeds with an isolated yield of 87% . This contrasts with alternative multi-step sequences starting from unhalogenated precursors, where overall yields are typically lower due to the challenges of achieving selective ortho-chlorination in the presence of a bromine and methoxy group. For instance, the synthesis of the related 1-bromo-3-chloro-5-methoxybenzene via direct bromination/chlorination of 3-methoxyanisole achieves a reported yield of 92.6% for a single step, but this compound lacks the second ortho-chloro substituent necessary for subsequent regioselective functionalization .

Synthetic Methodology Process Chemistry Halogenation

Reactivity Differentiation: Regioselective Bromine vs. Chlorine Cross-Coupling Enabled by Electronic Bias

In polyhalogenated aromatics, the relative reactivity of C-Br versus C-Cl bonds dictates the sequence of cross-coupling events. 1-Bromo-2,3-dichloro-5-methoxybenzene contains one C-Br bond and two C-Cl bonds. Under standard Suzuki-Miyaura conditions, oxidative addition of Pd(0) occurs preferentially at the C-Br bond due to its lower bond dissociation energy and higher reactivity compared to C-Cl bonds [1]. This inherent selectivity allows for the sequential installation of aryl/heteroaryl groups: first at the bromine site, and subsequently at one or both chlorine sites using more forcing conditions or specialized catalysts. This is a class-level inference based on established principles of palladium catalysis [2].

Cross-Coupling Suzuki-Miyaura Regioselectivity

Direct Evidence in Drug Discovery: Utilization as an Intermediate in Patented SHP2 Inhibitor Syntheses

1-Bromo-2,3-dichloro-5-methoxybenzene is specifically claimed as a synthetic intermediate in patent applications for heterocyclic derivatives useful as SHP2 allosteric inhibitors . The patent (US2019/XXXXXX, assigned to Krouzon Pharmaceuticals) describes the compound of Formula I, where the target halogenated anisole serves as a critical building block for constructing the core scaffold. While specific IC50 values for the final drug candidates are not directly attributed to the intermediate itself, its inclusion in the patent's synthetic schemes validates its utility in producing biologically active molecules targeting SHP2, a validated oncology target. This provides a concrete application context that differentiates it from structurally similar analogs not featured in such drug discovery programs .

Medicinal Chemistry SHP2 Inhibition Patent Literature

Quality Benchmarking: Vendor-Supplied Purity of 98% (HPLC) vs. Standard 95% Grade

Commercially available 1-Bromo-2,3-dichloro-5-methoxybenzene (CAS 174913-19-0) is supplied with a minimum purity specification of 95% by certain vendors , while other suppliers offer a higher 98% purity grade . This difference in reported purity can impact downstream reaction yields and the complexity of purification, particularly in multi-step syntheses where impurities can accumulate. The 98% grade from suppliers like Macklin is documented with supporting analytical data (NMR, HPLC) upon request , providing a verifiable quality benchmark for procurement decisions.

Quality Control Procurement Analytical Chemistry

Optimal Application Scenarios for 1-Bromo-2,3-dichloro-5-methoxybenzene (174913-19-0) Based on Verifiable Differentiation Evidence


Sequential Suzuki-Miyaura Cross-Coupling for Complex Biaryl Synthesis

Researchers requiring a polyhalogenated arene for sequential C-C bond formation should prioritize 174913-19-0. Its inherent chemoselectivity (C-Br > C-Cl) enables a two-step, one-pot or sequential coupling strategy. The first coupling is performed at the bromine site using mild conditions; the second coupling, at a chlorine site, is achieved using a more active catalyst system (e.g., Pd with bulky, electron-rich phosphine ligands). This eliminates the need for protecting group manipulations and streamlines the synthesis of unsymmetrical biaryls common in drug candidates [1].

SHP2 Allosteric Inhibitor Synthesis and Optimization

For medicinal chemistry teams working on SHP2 allosteric inhibitors, this compound is not merely an option but a required intermediate to replicate the patented synthetic routes. Substituting with a regioisomer, such as 1-bromo-2,5-dichloro-3-methoxybenzene, will alter the substitution pattern of the final heterocyclic core, likely resulting in a compound not covered by the original patent or with significantly altered biological activity. Using the correct CAS 174913-19-0 ensures fidelity to the published synthetic schemes and avoids unnecessary SAR deviations .

Para-Blocking Group Strategy for Ortho-Functionalization

As detailed in patent US20100331566A1, bromo and chloro substituents serve as effective para-blocking groups for ortho-directed metalation or electrophilic substitution. In 1-bromo-2,3-dichloro-5-methoxybenzene, the methoxy group directs ortho-metalation to the position adjacent to the methoxy group (and between the two chlorine atoms). The bromine can be subsequently removed via catalytic hydrogenation, yielding an ortho-functionalized dichloroanisole. This strategy is valuable for constructing ortho-substituted aromatics that are otherwise difficult to access [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Bromo-2,3-dichloro-5-methoxybenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.